

Cyclovirobuxine D molecular structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclovirobuxine

Cat. No.: B1669529

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An In-depth Technical Guide to **Cyclovirobuxine D**

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December 2025

Abstract

Cyclovirobuxine D (CVB-D), a steroidal alkaloid extracted from plants of the Buxus genus, notably Buxus microphylla, is a compound of significant interest in the fields of pharmacology and drug development.^{[1][2][3]} Historically used in traditional Chinese medicine, it is the active pharmaceutical ingredient in the drug Huangyangning, which is approved for the treatment of cardiovascular and cerebrovascular diseases.^{[1][4]} This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of **Cyclovirobuxine D**, with a focus on its signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Molecular Structure and Chemical Identity

Cyclovirobuxine D is a complex steroidal alkaloid derived from pregnane.^[1] Its chemical identity is well-established through various analytical techniques.

Chemical Formula and Molecular Weight

The chemical formula for **Cyclovirobuxine D** is $C_{26}H_{46}N_2O$.^{[2][3][5][6][7]} This composition gives it a molecular weight of approximately 402.66 g/mol.^{[2][5][6][7][8]}

Structural Representation

The precise spatial arrangement of atoms in **Cyclovirobuxine D** is critical to its biological function. The structure is formally named according to IUPAC nomenclature and can be represented in various chemical formats.

- IUPAC Name: (1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.0^{1,3}.0^{3,8}.0^{12,16}]octadecan-14-ol^{[2][7]}
- SMILES: C--INVALID-LINK--[C@@]1([H])--INVALID-LINK--C[C@@]2(C)[C@]3([H])CC[C@@]4([H])C(C)(C)--INVALID-LINK--CC[C@]4(C5)[C@]35CC[C@@]21C^{[3][6]}
- InChI Key: GMNAPBAUIVITMI-ABNIRSKTSA-N^{[2][3][6][7]}

Physicochemical and Pharmacokinetic Data

The physicochemical properties of **Cyclovirobuxine D** influence its formulation, delivery, and pharmacokinetic profile. The compound presents as a white to beige crystalline powder.^{[2][5][6]}

Physicochemical Properties

The following table summarizes key physicochemical data for **Cyclovirobuxine D**.

Property	Value	Reference(s)
Melting Point	219-222 °C	[2]
Boiling Point	495.7 °C at 760 mmHg	[2]
Density	~1.1 g/cm ³	[2]
Solubility	Soluble in chloroform, methanol, ethanol, and DMSO. [2][5] Slightly soluble in acetone.[5] Poorly soluble in water.[1][2]	[1][2][5]
pKa	15.12 ± 0.70 (Predicted)	[5]
Purity (Assay)	≥90% (HPLC)	[6]

Pharmacokinetic and Toxicity Data

The following table summarizes key pharmacokinetic and toxicity data for **Cyclovirobuxine D**.

Parameter	Species	Value	Reference(s)
LD ₅₀	Mice	8.9 mg/kg (intravenous)	[5][8]
LD ₅₀	Mice	9.2 mg/kg (intraperitoneal)	[5][8]
LD ₅₀	Mice	293 mg/kg (gavage)	[5][8]
IC ₅₀	HEK293	19.7 μM (for ERG potassium channel blockade)	[3]

Biological Activity and Signaling Pathways

Cyclovirobuxine D exhibits a wide range of biological activities, primarily impacting the cardiovascular system and demonstrating potential as an anticancer agent. Its mechanisms of action involve the modulation of several key signaling pathways.

Cardiovascular Effects

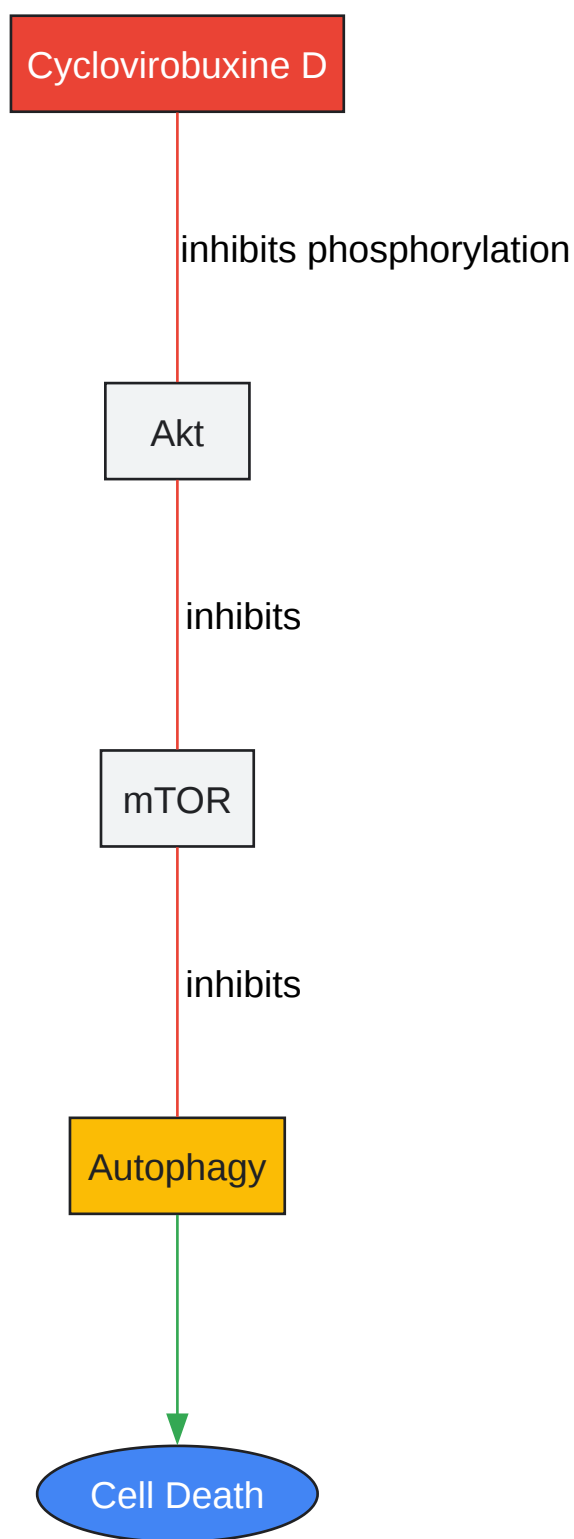
CVB-D is clinically used for cardiovascular diseases such as coronary heart disease, angina pectoris, and arrhythmia.[1] Its therapeutic effects are attributed to several mechanisms:

- **Calcium Ion Modulation:** It enhances the utilization of intracellular Ca^{2+} and prevents its loss, which is protective in heart failure.[5][8]
- **Vasodilation:** It induces coronary vasodilation, a mechanism linked to the release of nitric oxide (NO) from endothelial cells.[5][8]
- **Cardioprotection:** It protects cardiomyocytes from hypoxic and oxidative damage and can reduce the infarct size after coronary artery ligation in rats.[5][8]
- **Ion Channel Inhibition:** It potently inhibits voltage-gated Cav3.2 T-type calcium channels, which contributes to its analgesic effects and may play a role in its cardiovascular actions.[9]

Anticancer Activity and Associated Pathways

Recent studies have highlighted the anticancer properties of **Cyclovirobuxine D** in various cancer cell lines, including gastric, breast, and hepatocellular carcinoma.[2][4][10]

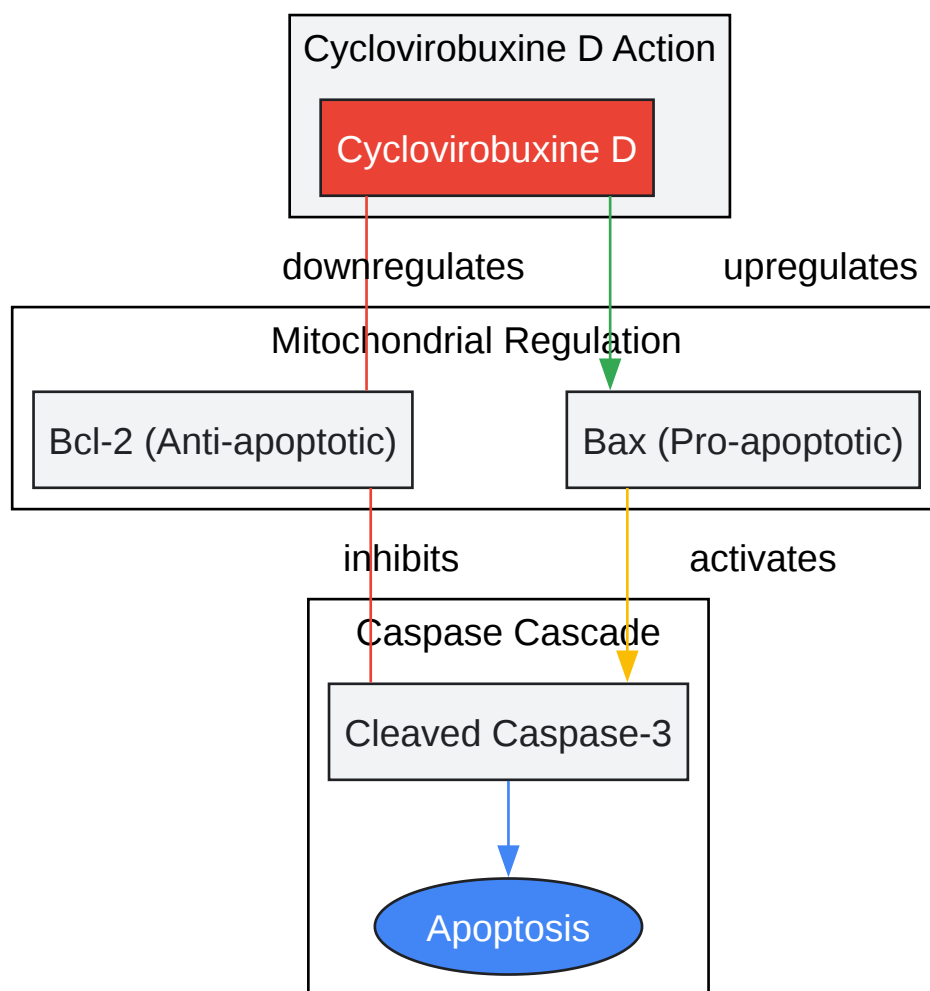
Cyclovirobuxine D induces autophagy-associated cell death in cancer cells by inhibiting the Akt/mTOR signaling pathway.[2][3][10] The suppression of Akt and mTOR phosphorylation is a key event in this process.



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Caption: Inhibition of the Akt/mTOR pathway by **Cyclovirobuxine D**, leading to autophagy and cell death.

CVB-D can induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][10] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]



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Caption: **Cyclovirobuxine D** induces mitochondria-mediated apoptosis via Bcl-2/Bax and Caspase-3.

Experimental Methodologies

The characterization and study of **Cyclovirobuxine D** involve a range of analytical and biological techniques. While detailed, step-by-step protocols are proprietary or specific to individual studies, the general methodologies employed are outlined below.

Isolation and Purification

- Protocol: **Cyclovirobuxine D** is typically extracted from the leaves and bark of *Buxus microphylla*. The process involves solvent extraction followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify the compound to a high degree (e.g., $\geq 90\%$).^[6] Purity is confirmed by analytical HPLC.

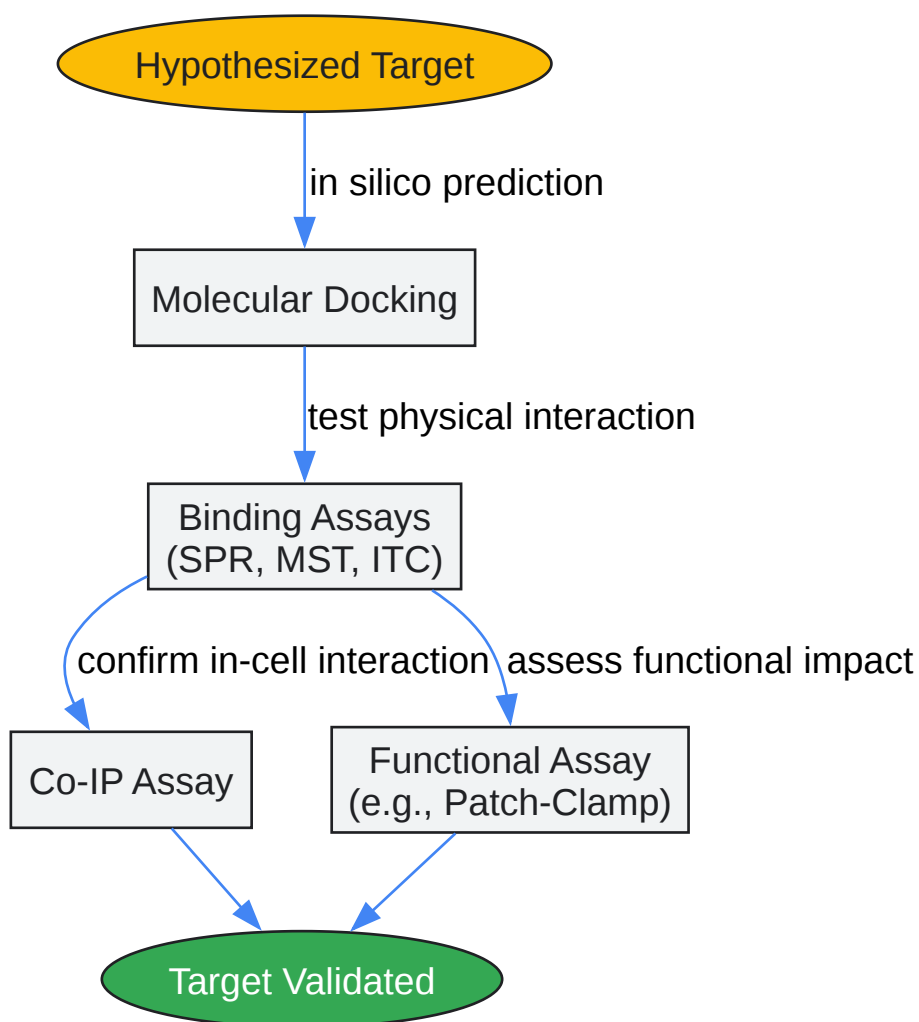
Structural Elucidation

- Protocol: The definitive structure of **Cyclovirobuxine D** was established using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Mass spectrometry (e.g., LC-MS/MS) is used to confirm the molecular weight and fragmentation patterns.^[1]

In Vitro Binding and Activity Assays

- Protocol: To investigate the molecular targets of CVB-D, a variety of biophysical and biochemical assays are utilized. These include:
 - Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST): To quantify the binding affinity and kinetics between CVB-D and target proteins.^[1]
 - Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding interactions.^[1]
 - Co-immunoprecipitation (Co-IP): To identify protein-protein interactions that are modulated by CVB-D.^[1]
 - Whole-Cell Patch-Clamp Electrophysiology: Used to measure the inhibitory effect of CVB-D on ion channels, such as the ERG potassium channel and Cav3.2 calcium channels, in cells engineered to express these specific channels (e.g., HEK293 cells).^{[3][9]}

The workflow for identifying and validating a molecular target for CVB-D is illustrated below.



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- To cite this document: BenchChem. [Cyclovirobuxine D molecular structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669529#cyclovirobuxine-d-molecular-structure-and-chemical-formula]

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